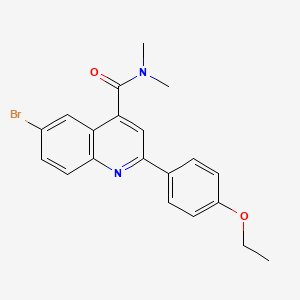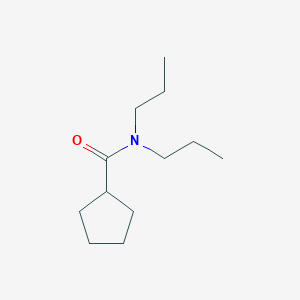
4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies.
Wirkmechanismus
4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide inhibits BTK by binding to the enzyme's active site, preventing it from phosphorylating downstream targets in the B-cell receptor signaling pathway. This leads to inhibition of B-cell activation and proliferation, ultimately resulting in tumor cell death. This compound has also been shown to inhibit other kinases, including JAK3 and ITK, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to B-cell receptor stimulation. This suggests that this compound may have potential as an anti-inflammatory agent in addition to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide is its potency and specificity for BTK, which makes it an attractive tool for studying B-cell receptor signaling in vitro and in vivo. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in preclinical models and could limit its clinical utility.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of combination therapies that target multiple pathways in B-cell malignancies. For example, this compound has been shown to synergize with the BCL-2 inhibitor venetoclax in preclinical models of CLL and MCL. Another area of interest is the development of this compound as a therapeutic agent for other diseases, such as autoimmune disorders, where B-cell receptor signaling plays a role. Finally, there is ongoing research into the development of next-generation BTK inhibitors that may have improved pharmacokinetic properties and/or increased potency.
Synthesemethoden
The synthesis of 4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzoic acid with methylamine to form the corresponding amide. The nitro group is then reduced to an amine using palladium on carbon. The amine is then reacted with morpholine and sulfonyl chloride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-methyl-3-(4-morpholinylsulfonyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also been shown to have a favorable safety profile in preclinical models, with no significant toxicity observed at therapeutic doses.
Eigenschaften
IUPAC Name |
4-chloro-N-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4S/c1-14-12(16)9-2-3-10(13)11(8-9)20(17,18)15-4-6-19-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXSXIAHFGFCJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1,1-dioxidotetrahydro-3-thienyl)-6-[(4-phenyl-1-piperidinyl)carbonyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6119023.png)
![N-1H-indol-5-yl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6119029.png)
![4-(2-{3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-1,2,4-oxadiazol-5-yl}ethyl)pyridine](/img/structure/B6119037.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6119053.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6119067.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6119079.png)
![N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea](/img/structure/B6119088.png)
![N-benzyl-1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-3-piperidinamine](/img/structure/B6119093.png)
![1-[2-(3-chlorophenyl)ethyl]-4-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6119099.png)


![2-{4-[2-(cyclohexylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6119117.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1-cyclohexene-1-carboxamide](/img/structure/B6119122.png)
